AMG-Tie2-1

Descripción general

Descripción

AMG-Tie2-1 is an inhibitor of tunica interna endothelial cell kinase 2 (Tie2) and VEGF receptor 2 (VEGFR2) with IC50 values of 1 and 3 nM, respectively, in a homogenous time-resolved fluorescence (HTRF) assay. It inhibits angiopoietin 1-induced Tie2 autophosphorylation in EA. hy926 human endothelial cells (IC50 = 10 nM).

This compound is an inhibitor of tunica interna endothelial cell kinase 2 (Tie2) and VEGF receptor 2 (VEGFR2).

Aplicaciones Científicas De Investigación

AMG-Tie2-1: Análisis exhaustivo de las aplicaciones de investigación científica

Investigación del cáncer: this compound es un potente inhibidor de Tie2 y VEGFR2, los cuales son críticos en la angiogénesis tumoral. Se ha demostrado que inhibe la autofosforilación de Tie2 inducida por angiopoietina 1 en células endoteliales humanas, lo que sugiere su potencial como diana para la terapia antiangiogénica del tumor . Los niveles elevados de ANG2, a los que se dirige this compound, se han asociado con varios tipos de cáncer y están fuertemente vinculados a la angiogénesis y la progresión tumoral .

Investigación cardiovascular: En la investigación cardiovascular, la diana de this compound de la vía de señalización Angiopoietina-2/Tie2 tiene implicaciones para mejorar la formación de nuevos vasos sanguíneos. Los estudios han informado de la actividad proangiogénica de Ang2 a través de la vía de señalización Tie2 en células progenitoras endoteliales, lo que podría ser beneficioso para el tratamiento de trastornos vasculares .

Mecanismo De Acción

Target of Action

AMG-Tie2-1 primarily targets two key proteins: Tie2 and VEGFR2 . Tie2 is a receptor tyrosine kinase found on endothelial cells, while VEGFR2 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis .

Mode of Action

This compound acts as an inhibitor of both Tie2 and VEGFR2 . It binds to these receptors, preventing their activation and subsequent downstream signaling . This inhibition disrupts the angiogenic processes regulated by these proteins, thereby affecting tumor growth and metastasis .

Biochemical Pathways

The Tie2 and VEGFR2 pathways are central to the mechanism of action of this compound. The angiopoietins Ang1 (ANGPT1) and Ang2 (ANGPT2) are secreted factors that bind to Tie2 and regulate angiogenesis . Ang1 activates Tie2 to promote blood vessel maturation and stabilization. In contrast, Ang2, which is highly expressed by tumor endothelial cells, is thought to inhibit Tie2 activity and destabilize blood vessels, thereby facilitating VEGF-dependent vessel growth . This compound inhibits these processes by blocking the activation of Tie2 .

Result of Action

The inhibition of Tie2 and VEGFR2 by this compound results in decreased tumor growth and metastasis . By blocking the activation of these receptors, this compound disrupts the angiogenic processes that tumors rely on for growth and spread .

Análisis Bioquímico

Biochemical Properties

AMG-Tie2-1 inhibits angiopoietin 1-induced Tie2 autophosphorylation in EA.hy926 human endothelial cells . It interacts with the Tie2 receptor, a tyrosine kinase receptor for the angiopoietin ligands . The interaction between this compound and these biomolecules is crucial for its function in vascular development and function .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, it inhibits angiopoietin 1-induced Tie2 autophosphorylation in EA.hy926 human endothelial cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits angiopoietin 1-induced Tie2 autophosphorylation in EA.hy926 human endothelial cells . This inhibition leads to a decrease in Tie2 activity, showing that this compound is a Tie2 activator .

Temporal Effects in Laboratory Settings

It is known that this compound inhibits angiopoietin 1-induced Tie2 autophosphorylation in EA.hy926 human endothelial cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the angiopoietin/Tie signaling pathway, a major endothelial signaling pathway regulating vascular quiescence, permeability, stability, and growth

Propiedades

IUPAC Name |

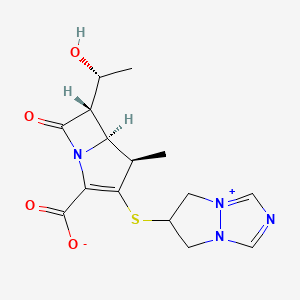

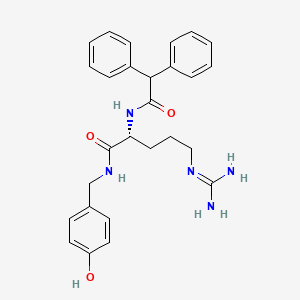

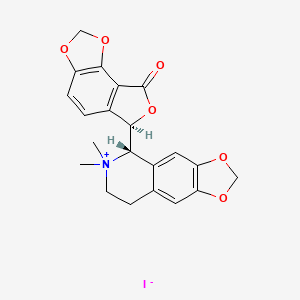

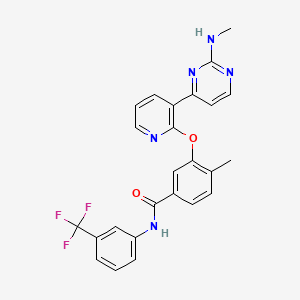

4-methyl-3-[3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl]oxy-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3N5O2/c1-15-8-9-16(22(34)32-18-6-3-5-17(14-18)25(26,27)28)13-21(15)35-23-19(7-4-11-30-23)20-10-12-31-24(29-2)33-20/h3-14H,1-2H3,(H,32,34)(H,29,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIWALRWYYSHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=C(C=CC=N3)C4=NC(=NC=C4)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582974 | |

| Record name | 4-Methyl-3-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870223-96-4 | |

| Record name | 4-Methyl-3-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.